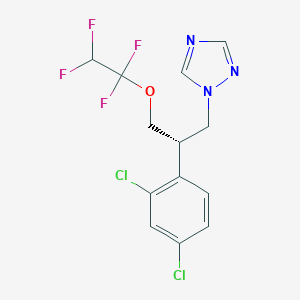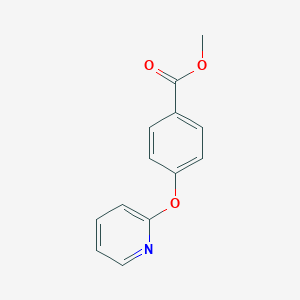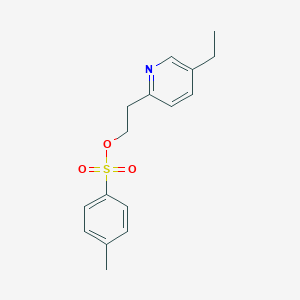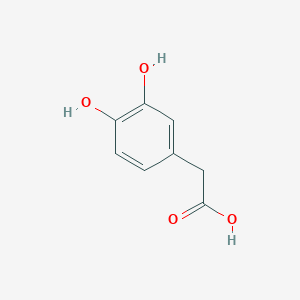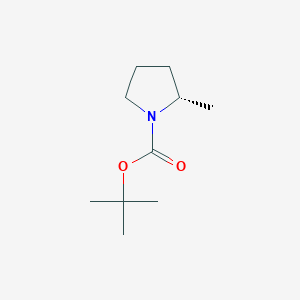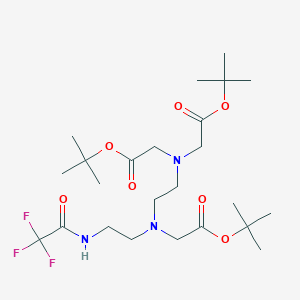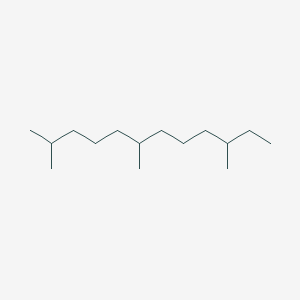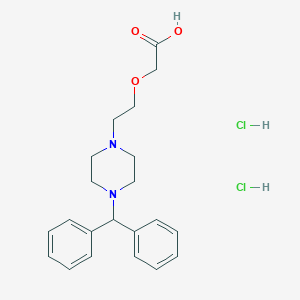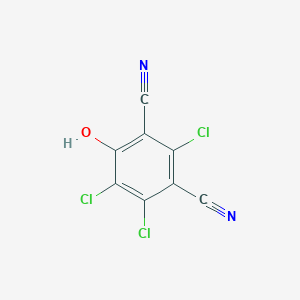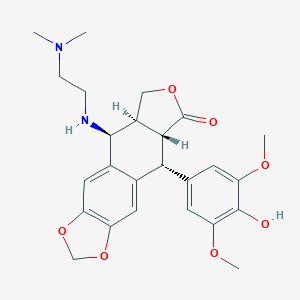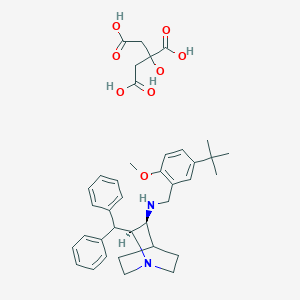
Maropitant citrate anhydrous
Overview
Description
Maropitant citrate anhydrous is a neurokinin-1 receptor antagonist that blocks the pharmacological action of substance P in the central nervous system. It is primarily used as an antiemetic in veterinary medicine, particularly for the prevention and treatment of vomiting in dogs and cats. The compound is known for its efficacy in treating motion sickness and chemotherapy-induced nausea.
Mechanism of Action
Target of Action
Maropitant citrate anhydrous primarily targets the neurokinin-1 (NK1) receptors . These receptors are part of the central nervous system and play a crucial role in the transmission of certain signals, including those that trigger vomiting .
Mode of Action
This compound acts as an antagonist to the NK1 receptors . It mimics the structure of substance P, a key neurotransmitter involved in inducing vomiting . By binding to the NK1 receptors, this compound prevents substance P from attaching to these receptors, thereby decreasing the stimulation of the emetic center .
Biochemical Pathways
It is known that the drug’s action on the nk1 receptors disrupts the normal signaling pathways that lead to vomiting . This disruption can help alleviate symptoms in conditions such as motion sickness and vomiting in dogs .
Pharmacokinetics
This compound undergoes first-pass metabolism by liver enzymes, mainly CYP2D15, which has a high affinity for maropitant and clears over 90% of it . Repeat dosing of maropitant eventually saturates cyp2d15, causing the drug to accumulate due to reduced clearance . The bioavailability of this compound varies depending on the route of administration, with oral bioavailability being 20-30% in dogs and 50% in cats, and subcutaneous bioavailability being 90% in both species .
Result of Action
The primary result of this compound’s action is the prevention of vomiting . By blocking the action of substance P on the NK1 receptors, this compound reduces the stimulation of the emetic center, thereby preventing the onset of vomiting .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s antiemetic effects can be enhanced when it is administered with a small amount of food . A full meal should be avoided prior to travel to mitigate vomiting associated with administration of the dose on an empty stomach . Furthermore, this compound has been used as an adjunct treatment in severe bronchitis due to its weak anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Maropitant citrate anhydrous acts as a neurokinin receptor antagonist, blocking the pharmacological action of substance P in the central nervous system . Substance P is an emetogen experimentally, and is found endogenously, along with NK-1 receptors, in the emetic center, chemoreceptor trigger zone, and in vagal afferent nerves in the gastrointestinal tract .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It influences cell function by blocking the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This can lead to a reduction in vomiting caused by various factors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a neurokinin-1 (NK1) receptor antagonist. It blocks the action of substance P, a key neurotransmitter involved in emesis, in the central nervous system . This can prevent the triggering of the vomiting reflex .
Temporal Effects in Laboratory Settings
In a study conducted on rats, this compound was administered daily for seven days and was found to have an antinociceptive effect, as well as anti-inflammatory and antioxidant activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on rats, a dose of 30 mg/kg/24q was significantly effective in reducing mechanical allodynia 1 to 4h after treatment with nociception inhibition .
Metabolic Pathways
It is known that this compound is a neurokinin receptor antagonist, which suggests it may interact with enzymes or cofactors involved in the signaling pathways of these receptors .
Transport and Distribution
This compound is absorbed through the intestinal tract and is a substrate for efflux via the surface membrane by the multidrug transporter P-glycoprotein . This transporter actively secretes the absorbed drug back into the intestinal lumen, decreasing drug bioavailability .
Subcellular Localization
As a neurokinin receptor antagonist, it is likely to be found in areas of the cell where these receptors are located, such as the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maropitant citrate anhydrous is synthesized through a multi-step process. The key intermediate, (2S,3S)-2-benzhydryl-N-(5-tert-butyl-2-methoxybenzyl) quinuclidin-3-amine, is reacted with anhydrous citric acid in a mixture of acetone and water. The reaction mixture is heated to 38-42°C to form maropitant citrate .
Industrial Production Methods: In industrial settings, the synthesis involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes steps such as filtration, crystallization, and drying to obtain the final product in its anhydrous form.
Chemical Reactions Analysis
Types of Reactions: Maropitant citrate anhydrous undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction in its typical applications.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the quinuclidine moiety.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can be used.
Substitution: Reagents like alkyl halides can be used under basic conditions.
Major Products Formed: The major products depend on the specific reactions and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted quinuclidine compounds.
Scientific Research Applications
Maropitant citrate anhydrous has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of neurokinin-1 receptor antagonists.
Biology: The compound is used to study the role of substance P in various biological processes.
Medicine: this compound is extensively used in veterinary medicine for its antiemetic properties. It is also being investigated for potential use in human medicine.
Industry: The compound is used in the formulation of veterinary pharmaceuticals.
Comparison with Similar Compounds
Aprepitant: Another neurokinin-1 receptor antagonist used in human medicine for preventing chemotherapy-induced nausea.
Rolapitant: Similar to aprepitant, used for its antiemetic properties.
Netupitant: Often combined with palonosetron for enhanced antiemetic effects.
Uniqueness: Maropitant citrate anhydrous is unique in its specific application in veterinary medicine, particularly for dogs and cats. Its efficacy in treating motion sickness and chemotherapy-induced nausea in animals sets it apart from other neurokinin-1 receptor antagonists primarily used in human medicine .
Properties
IUPAC Name |
(2S,3S)-2-benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O.C6H8O7/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t30-,31-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZPFSKCXRGRIO-PNXDLZEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235458 | |
| Record name | Maropitant citrate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
862543-54-2 | |
| Record name | Maropitant citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862543542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maropitant citrate anhydrous | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAROPITANT CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19364RWW06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


